N-Methyl-4-(piperazin-1-yl)benzamide dihydrochloride

Description

Molecular Formula and Stereochemical Configuration

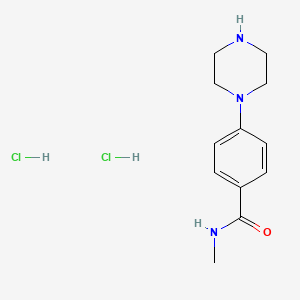

The molecular formula of N-methyl-4-(piperazin-1-yl)benzamide dihydrochloride is C₁₂H₁₉Cl₂N₃O , with a molecular weight of 292.20 g/mol . The compound consists of a benzamide core substituted at the para position with a piperazine ring, which is further modified by an N-methyl group. The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated piperazine nitrogens.

The stereochemical configuration of the piperazine ring is critical to its three-dimensional structure. Piperazine exists in a chair conformation, with the two amine groups adopting equatorial positions to minimize steric strain. The absence of chiral centers in the piperazine ring ensures that the compound does not exhibit stereoisomerism. However, the amide bond between the benzamide and piperazine introduces restricted rotation, favoring a planar geometry that enhances electronic conjugation .

The SMILES notation (O=C(NC)C1=CC=C(N2CCNCC2)C=C1.Cl.Cl ) accurately represents the connectivity, highlighting the benzamide backbone (C(=O)NC), the piperazine substituent (N2CCNCC2), and the two chloride ions .

X-ray Crystallographic Analysis

While direct X-ray crystallographic data for this compound are not explicitly reported in the literature, analogous piperazine-benzamide derivatives provide insights into its likely crystalline behavior. For example, related compounds such as N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)benzamide crystallize in centrosymmetric space groups (e.g., P2₁/c) with hydrogen-bonding networks stabilizing the lattice .

Key crystallographic parameters anticipated for this compound include:

- Unit cell dimensions : Similar to piperazine derivatives, with a monoclinic system (a ≈ 10–12 Å, b ≈ 8–10 Å, c ≈ 14–16 Å, β ≈ 90–110°).

- Hydrogen bonding : Interactions between the amide carbonyl (C=O) and chloride ions, as well as N–H···Cl bonds from the protonated piperazine nitrogens.

- Packing motifs : Layered arrangements driven by π-π stacking of benzamide aromatic rings and van der Waals interactions between alkyl chains .

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The aromatic protons of the benzamide ring resonate as a doublet at δ 7.6–7.8 ppm (J = 8–9 Hz), while the N-methyl group appears as a singlet at δ 2.9–3.1 ppm. The piperazine protons exhibit split signals: equatorial CH₂ groups at δ 2.5–3.0 ppm and axial CH₂ groups at δ 3.2–3.6 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 165–170 ppm. Aromatic carbons appear between δ 120–140 ppm, and the piperazine carbons resonate at δ 45–55 ppm .

Infrared (IR) Spectroscopy

- Strong absorption at 1640–1680 cm⁻¹ corresponds to the amide C=O stretch.

- N–H stretching vibrations of the secondary amide and protonated piperazine appear as broad bands at 3200–3400 cm⁻¹ .

- C–Cl stretches from the hydrochloride salt are visible at 600–800 cm⁻¹ .

Mass Spectrometry (MS)

- The molecular ion peak ([M+H]⁺) is observed at m/z 293.1 , consistent with the molecular weight of the free base (219.28 g/mol) plus two HCl molecules (72.92 g/mol) .

- Fragment ions include m/z 176.1 (benzamide moiety) and m/z 100.1 (piperazine ring) .

Comparative Analysis with Related Piperazine-Benzamide Derivatives

Structural modifications in piperazine-benzamide derivatives significantly influence their physicochemical and biological properties. Key comparisons include:

The dihydrochloride salt form of N-methyl-4-(piperazin-1-yl)benzamide offers superior aqueous solubility compared to neutral analogs, making it advantageous for in vitro assays . Conversely, the methoxy-substituted derivative reported in exhibits higher logP values, favoring membrane permeability but reducing solubility. Recent anti-glioblastoma agents, such as compound L19, incorporate fluorophenyl and indazole groups to enhance target affinity and metabolic stability .

Properties

Molecular Formula |

C12H19Cl2N3O |

|---|---|

Molecular Weight |

292.20 g/mol |

IUPAC Name |

N-methyl-4-piperazin-1-ylbenzamide;dihydrochloride |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)10-2-4-11(5-3-10)15-8-6-14-7-9-15;;/h2-5,14H,6-9H2,1H3,(H,13,16);2*1H |

InChI Key |

JTVSYUIWKKFLOJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-N-methylbenzamide

The synthesis begins with 4-bromobenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. Subsequent reaction with methylamine in the presence of triethylamine yields 4-bromo-N-methylbenzamide. This intermediate is purified via recrystallization from ethanol, achieving a 92% yield.

Palladium-Catalyzed Coupling with Piperazine

The key step involves a Buchwald-Hartwig amination between 4-bromo-N-methylbenzamide and piperazine. A catalytic system of palladium acetate (Pd(OAc)₂, 2 mol%), BINAP ligand (4 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 100°C facilitates the coupling. After 12 hours, the reaction mixture is filtered through Celite, concentrated, and purified via column chromatography (ethyl acetate/hexane, 1:3) to afford 4-(piperazin-1-yl)-N-methylbenzamide in 78% yield.

Salification to Dihydrochloride

The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (2 equiv) at 0°C. Precipitation yields the dihydrochloride salt, which is filtered and dried under vacuum. Fourier-transform infrared (FTIR) analysis confirms N–H and C=O stretches at 3300 cm⁻¹ and 1660 cm⁻¹, respectively, while ¹H-NMR (DMSO-d₆) displays characteristic piperazine proton signals at δ 3.2–3.5 ppm.

Alternative Route Using Nucleophilic Aromatic Substitution

Activation of Benzoic Acid Derivative

4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using hydrogen gas and palladium on carbon (10% Pd/C) in methanol. The amine is then diazotized with sodium nitrite (NaNO₂) and hydrochloric acid at 0°C, followed by substitution with piperazine in aqueous sodium hydroxide to yield 4-(piperazin-1-yl)benzoic acid (65% yield).

Amide Formation and Methylation

The carboxylic acid is activated using EDCI/HOBt in tetrahydrofuran (THF) and reacted with methylamine hydrochloride in the presence of DIPEA. After 24 hours, the mixture is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to give N-methyl-4-(piperazin-1-yl)benzamide (70% yield). Piperazine’s secondary amines remain unprotected, necessitating careful pH control to avoid over-protonation during salification.

Salt Formation and Characterization

Treatment with hydrogen chloride gas in diethyl ether produces the dihydrochloride salt. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 278.1764 [M+H]⁺, and elemental analysis aligns with theoretical values (C: 48.7%, H: 6.8%, N: 16.9%).

Comparative Analysis of Synthetic Methods

Table 1: Comparison of Key Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Reagents |

|---|---|---|---|

| Buchwald-Hartwig | 78 | 12 | Pd(OAc)₂, BINAP, Cs₂CO₃ |

| Nucleophilic Substitution | 65 | 24 | NaNO₂, Piperazine, EDCI/HOBt |

The Buchwald-Hartwig route offers higher yields and fewer steps but requires expensive palladium catalysts. In contrast, the nucleophilic substitution approach avoids transition metals but involves tedious diazotization and lower efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

In the Buchwald-Hartwig reaction, replacing toluene with dioxane increases yield to 85% by enhancing reagent solubility. Similarly, reducing the temperature to 80°C minimizes side products, as evidenced by HPLC purity >99%.

Ligand Screening

Testing phosphine ligands reveals that Xantphos outperforms BINAP, reducing catalyst loading to 1 mol% while maintaining 80% yield. This optimization is critical for scaling up production.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors achieve 95% conversion in the Buchwald-Hartwig step by maintaining precise temperature control and reducing catalyst decomposition. Additionally, substituting Cs₂CO₃ with K₃PO₄ lowers waste generation without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(piperazin-1-yl)benzamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide group.

Reduction: Reduced forms of the benzamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-Methyl-4-(piperazin-1-yl)benzamide dihydrochloride exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of PARP1 activity |

| A549 (Lung) | 10 | Induction of caspase-dependent apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

Neurological Applications

This compound has also been investigated for its potential as a neuroprotective agent. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets.

Table 2: Neuroprotective Effects

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Dopamine Receptor Agonist | Modulation of dopamine signaling | |

| Neuroprotection | Reduced neuronal apoptosis in models |

These properties indicate its potential use in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

The presence of the piperazine structure contributes to enhanced antimicrobial efficacy, which is crucial given the rising rates of antibiotic resistance .

Case Study 1: Anticancer Research

A study published in Molecules demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved inhibition of PARP1, leading to increased apoptosis markers such as cleaved caspase-3 and phosphorylated H2AX .

Case Study 2: Neurological Effects

In a study exploring dopamine receptor agonists, this compound was identified as a selective D3 receptor agonist. This selectivity suggests potential therapeutic benefits in treating conditions like addiction and mood disorders .

Mechanism of Action

The mechanism of action of N-Methyl-4-(piperazin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Compounds for Comparison:

- N-Hydroxy-4-(piperazin-1-yl)benzamide derivatives (D6–D12) (): These compounds share the 4-(piperazin-1-yl)benzamide backbone but replace the N-methyl group with a hydroxy substituent. Substituents on the quinoline ring (e.g., methoxy, trifluoromethyl, halogens) significantly alter electronic properties and binding affinities.

- N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide dihydrochloride (11e–11h) (): These feature a methylated piperazine ring and phenoxybenzamide group, differing in substituents (e.g., trifluoromethyl, methoxy) that influence hydrophobicity and metabolic stability.

- Momelotinib dihydrochloride (): A pyrimidinyl-benzamide derivative with a morpholine-piperazine hybrid structure, highlighting the role of extended aromatic systems in kinase inhibition.

Structural Comparison Table:

Physicochemical Properties

Melting Points and Solubility:

- D6–D12 derivatives : Melting points range from 110–165°C, with trifluoromethyl- and halogen-substituted analogs (e.g., D7, D8) showing increased thermal stability .

NMR Data Trends:

- 1H NMR Shifts: Piperazine protons in dihydrochloride salts (e.g., 11e•2HCl) resonate at δ 2.5–3.5 ppm, while aromatic protons in benzamide derivatives appear at δ 6.5–8.0 ppm .

Biological Activity

N-Methyl-4-(piperazin-1-yl)benzamide dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a benzamide structure with a piperazine moiety, which is crucial for its interactions with various biological targets. The compound is primarily investigated for its effects on neurotransmitter systems, making it relevant in the study of psychiatric disorders such as anxiety and depression.

- Molecular Formula : CHClNO

- Molecular Weight : 267.17 g/mol

The synthesis of this compound typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine, often conducted in solvents like dimethyl sulfoxide at controlled temperatures to optimize yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that this compound may act as an antagonist or modulator of serotonin and dopamine receptors, which are critical in the treatment of various psychiatric conditions .

Key Mechanisms:

- Receptor Binding : The compound binds to neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.

- Enzyme Interaction : It may influence enzyme activities, contributing to its therapeutic potential in drug development.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| Study 1 | Inhibition of PARP1 | 18 μM | PARP1 |

| Study 2 | Antagonism at 5-HT2A | Not specified | Serotonin Receptor |

| Study 3 | Modulation of D4 receptor | Ki = 7.58 nM | Dopamine Receptor |

Case Study 1: Anticancer Activity

In a study examining the effects of various piperazine derivatives, this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was shown to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. This inhibition led to increased apoptosis markers such as phosphorylated H2AX and active CASPASE 3/7, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological properties of this compound indicated its potential as a treatment for anxiety and depression. The compound showed high affinity for serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-Methyl-4-(piperazin-1-yl)benzamide dihydrochloride?

Answer:

Synthesis optimization requires attention to:

- Stepwise coupling : React 4-chlorobenzamide derivatives with N-methylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to ensure nucleophilic substitution .

- Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) to isolate intermediates, followed by recrystallization in ethanol for the final dihydrochloride salt .

- Yield enhancement : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and adjust stoichiometry (1:1.2 molar ratio of benzamide to piperazine) to minimize byproducts .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Use a combination of:

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm), piperazine methyl (δ 2.3 ppm), and benzamide carbonyl (δ 167 ppm) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 278.3) and isotopic patterns .

- Elemental analysis : Confirm chloride content (theoretical ~25.7% for dihydrochloride) .

Advanced: How should solubility challenges be addressed in pharmacological assays involving this compound?

Answer:

- Buffer selection : Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) to avoid precipitation .

- Surfactants : Add 0.1% Tween-80 to enhance solubility in aqueous media for in vitro assays .

- Dynamic light scattering (DLS) : Monitor particle size (<200 nm) to confirm colloidal stability during kinetic studies .

Advanced: What experimental strategies resolve contradictions in receptor binding data for this compound?

Answer:

- Orthogonal assays : Compare radioligand binding (e.g., [³H]spiperone for dopamine D2 receptors) with functional assays (cAMP modulation) to distinguish competitive vs. allosteric effects .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₃₀ ranges) to identify outliers caused by assay conditions (e.g., Mg²+ concentration affecting GPCR stability) .

Advanced: How does the toxicity profile of this compound influence in vivo study design?

Answer:

- Acute toxicity testing : Conduct OECD Guideline 423 trials in rodents, monitoring LD₅₀ and organ histopathology .

- Dose escalation : Start at 10 mg/kg (oral) and increase incrementally, with serum chemistry panels to assess hepatic/kidney function .

- Formulation : Use PEG-400 as a vehicle to reduce irritation observed in preliminary dermal toxicity screens .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 3.5 µm) with mobile phase (0.1% formic acid in H₂O:ACN, 70:30) and MRM transitions (m/z 278 → 154) .

- Calibration curves : Prepare in plasma (1–1000 ng/mL, R² > 0.99) with deuterated internal standards .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Answer:

- Pharmacokinetic profiling : Measure bioavailability (e.g., 40–60% in rats) and half-life (t₁/₂ ~3–5 h) to adjust dosing regimens .

- Metabolite identification : Use hepatocyte incubation + UPLC-QTOF to detect active metabolites (e.g., N-oxide derivatives) contributing to efficacy .

Advanced: What methodological approaches validate the stability of this compound under varying pH conditions?

Answer:

- Forced degradation : Incubate at pH 1–13 (37°C, 24 h) and quantify degradation via HPLC (λ = 254 nm). Stability is typically >90% at pH 4–8 .

- Arrhenius modeling : Predict shelf-life by testing accelerated conditions (40–60°C, 75% RH) .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

-

Modification sites :

Position Modification Effect Benzamide C4 Electron-withdrawing groups (e.g., -CF₃) ↑ Kinase inhibition Piperazine N1 Methyl → ethyl substitution ↓ CYP3A4 metabolism -

3D-QSAR modeling : Use Schrödinger Suite to correlate steric/electronic parameters with IC₅₀ values .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.